2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
Description
Properties
IUPAC Name |
2-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-9-5-2-3-8-12(9)16-13(14)10-6-4-7-11(10)15-16/h2-3,5,8H,4,6-7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHKMJGDTAHEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CCCC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1486287-29-9 | |
| Record name | 2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The compound “2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. The primary targets of this compound are likely to be the causative agents of leishmaniasis (Leishmania strains) and malaria (Plasmodium strains).
Mode of Action
The compound interacts with its targets, leading to significant changes in their biological activities. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity, which was significantly more active than the standard drugs. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound.
Biochemical Pathways
Pyrazole derivatives are known to block the cell cycle at the g2/m phase, with a downregulation of bcl-2 gene expression and an up-regulation of bax expression, evidencing a pro-apoptotic mechanism.
Result of Action
The result of the compound’s action is the inhibition of the growth of Leishmania and Plasmodium strains, leading to potent antileishmanial and antimalarial activities. For instance, the compound displayed superior antipromastigote activity that was significantly more active than the standard drugs.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound. .
Biological Activity
The compound 2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The chemical structure of 2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine features a cyclopentapyrazole core with a methylphenyl substituent. The synthesis typically involves the reaction of arylhydrazines with appropriate diketones or other suitable precursors to yield the desired pyrazole derivatives. Various synthetic routes have been explored to optimize yield and purity while enhancing biological activities.
Antimicrobial Activity
Numerous studies highlight the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to 2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria.
In particular, the compound has exhibited notable activity against Staphylococcus aureus, comparable to standard antibiotics like Ceftriaxone.
Anti-inflammatory Properties
The pyrazole nucleus is well-documented for its anti-inflammatory effects. Research indicates that derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at specific concentrations:
These findings suggest that modifications to the pyrazole structure can enhance anti-inflammatory efficacy.
Anticancer Activity
The anticancer properties of pyrazole derivatives have also been extensively studied. Some compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structural features may play a crucial role in its ability to target specific cancer pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy : A series of new pyrazole derivatives were synthesized and tested against multiple bacterial strains. Results indicated that certain compounds exhibited significant antibacterial activity, particularly against resistant strains .
- Inflammation Models : In vivo studies using carrageenan-induced edema models demonstrated that selected pyrazole derivatives reduced inflammation significantly compared to controls .
- Cancer Cell Lines : A recent study evaluated the effects of pyrazole derivatives on human cancer cell lines, revealing promising results in inhibiting tumor growth and inducing apoptosis .
Scientific Research Applications
Pharmacological Applications
Research has indicated that compounds similar to 2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine exhibit various pharmacological activities:
- Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation. For instance, studies have reported that derivatives can induce apoptosis in various cancer cell lines, including MCF-7 and K562 cells. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways .
- Anti-inflammatory Effects : Research has suggested that cyclopentapyrazoles can inhibit inflammatory mediators such as cytokines and prostaglandins. This property makes them potential candidates for treating chronic inflammatory diseases .
Material Science
The unique structural characteristics of 2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine allow it to be utilized in materials science:
- Polymer Additives : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its ability to form hydrogen bonds may improve interfacial adhesion between the polymer and fillers .
Synthesis Methodologies
The synthesis of 2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine typically involves multi-step organic reactions:
- Cyclization Reactions : The formation of the cyclopentapyrazole ring is often achieved through cyclization of appropriate precursors under acidic or basic conditions. Recent advancements have introduced greener synthetic routes utilizing microwave-assisted synthesis to improve yields and reduce reaction times .
Case Study 1: Anticancer Activity
A study conducted by Šaˇckus et al. investigated the anticancer properties of various pyrazole derivatives against K562 leukemia cells. The results indicated that specific substitutions on the cyclopentapyrazole core significantly enhanced cytotoxicity. The most active compound demonstrated a half-maximal inhibitory concentration (IC50) in the low micromolar range .
Case Study 2: Anti-inflammatory Properties
In another study focusing on inflammatory bowel disease models, derivatives of cyclopentapyrazole were shown to reduce inflammation markers significantly. These compounds were tested in vivo using animal models and exhibited a reduction in colon inflammation scores compared to untreated controls .
| Compound Name | Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | K562 | 5.0 | |
| Compound B | Anti-inflammatory | Mouse model | N/A |
Table 2: Synthesis Conditions
Comparison with Similar Compounds
Comparative Data Table
Preparation Methods
Table 1: Optimization of Four-Component Bicyclization Reaction Conditions
| Entry | Solvent | Promoter (equiv) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMF | K2CO3 (1.0) | 80 | 25 | Trace |
| 2 | DMF | p-TsOH (1.0) | 80 | 25 | Trace |
| 3 | DMF | CF3CO2H (1.0) | 80 | 25 | Trace |
| 4 | DMF | HOAc (1.0) | 80 | 25 | 15 |
| 5 | DMF | HOAc (4.0) | 80 | 25 | 39 |
| 6 | HOAc | — | 80 | 25 | 57 |
| 7 | HOAc | — | 110 | 25 | 74 |
Isolated yields; reaction conditions optimized for related cyclopenta-fused pyrazolo derivatives.
Scope and Substrate Variability
Arylglyoxals with electron-donating or electron-withdrawing groups, including halogens, are compatible and afford good to excellent yields.
Pyrazol-5-amines with various nitrogen substituents (e.g., methyl, phenyl) are tolerated.
Aromatic amines bearing substituents such as chloro, methyl, and nitro groups on the phenyl ring also participate effectively.
The method allows for the synthesis of multifunctionalized cyclopenta-fused pyrazolo derivatives that are challenging to access by other routes.
Mechanistic Insights
The reaction mechanism involves:
Initial condensation of the arylglyoxal with the pyrazol-5-amine and aromatic amine.
Ring-opening of the pyran-2-one or cyclohexane-1,3-dione component followed by intramolecular cyclization.
Formation of two new rings and five sigma bonds in a regioselective and stereoselective manner.
Control of exocyclic double bond configuration via intramolecular hydrogen bonding.
Q & A
Q. What established synthetic routes are available for 2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via cyclization or multicomponent reactions. Key methods include:
- Cyclization with POCl₃ : Starting from brominated pyrazole precursors, cyclization under reflux with phosphorous oxychloride (120°C) yields the core structure. Yields (~29%) depend on precursor purity and reaction time .
- Multicomponent Strategies : Copper(II)-catalyzed reactions with tert-butylphosphonic acid and substituted pyrazoles enable solvent-free synthesis, improving atom economy .
- Nucleophilic Substitution : Reacting pyrazole intermediates with aromatic aldehydes under mild conditions (room temperature) generates derivatives, though yields vary with aldehyde reactivity .
Q. Table 1: Synthetic Route Comparison
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Critical for confirming regiochemistry. For example, aromatic protons appear at δ 7.41–7.21 (m), while methoxy groups resonate at δ 3.79–3.71 (m) .
- LC-MS : Used to verify molecular weight (e.g., m/z 400 [M+H]⁺) and detect impurities .
- X-ray Crystallography : Resolves structural ambiguities (e.g., R factor = 0.031) and confirms stereochemistry .
- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3400 cm⁻¹) .
Q. Table 2: Key Spectral Data
| Technique | Diagnostic Features | Reference |
|---|---|---|
| ¹H NMR | δ 7.41–7.21 (aromatic H), 3.71 (OCH₃) | |
| LC-MS | m/z 400 [M+H]⁺, retention time 8.2 min | |
| X-ray | Crystallographic R factor = 0.031 |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?
Methodological Answer:
- Cross-Validation : Compare NMR data with X-ray structures (e.g., bond lengths and angles) to confirm assignments .
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly in cyclopenta-fused systems .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .
Q. What strategies optimize synthetic yield in multi-step reactions for this compound?
Methodological Answer:
- Catalyst Screening : Copper(II) with phosphonic acid ligands enhances reaction efficiency (yields ↑15–20%) .
- Solvent Optimization : Solvent-free conditions reduce side reactions (e.g., dimerization) .
- Purification Techniques : Gradient column chromatography (silica gel, hexane/EtOAc) isolates pure fractions, improving yield to >70% in final steps .
Q. What in vitro biological activities are reported for derivatives, and how are these assays designed?
Methodological Answer:
- Antibacterial Assays : Derivatives are tested against Gram-positive/negative strains (e.g., S. aureus, MIC = 8–32 µg/mL) using broth microdilution (CLSI guidelines) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ = 12 µM for HepG2) with positive controls (e.g., doxorubicin) .
- Enzyme Inhibition : Plasmodium falciparum prolyl-tRNA synthetase inhibition assays (IC₅₀ = 0.5 µM) validate target engagement .
Q. Table 3: Biological Activity Data
| Assay Type | Target/Model | Key Result | Reference |
|---|---|---|---|
| Antibacterial | S. aureus | MIC = 8–32 µg/mL | |
| Anticancer (MTT) | HepG2 cells | IC₅₀ = 12 µM | |
| Enzyme Inhibition | Pf Prolyl-tRNA | IC₅₀ = 0.5 µM |
Q. How are structure-activity relationships (SAR) explored for this scaffold?
Methodological Answer:
- Substituent Variation : Introducing electron-withdrawing groups (e.g., CF₃) at the 3-position enhances enzyme inhibition (e.g., 10× potency increase) .
- Ring Modifications : Replacing cyclopenta with cyclohexa reduces metabolic stability (t₁/₂ ↓ from 4.2 to 1.8 hrs) .
- Pharmacophore Mapping : Molecular docking (AutoDock Vina) identifies critical H-bond interactions (e.g., NH…O=C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
